Cas no 868368-75-6 (N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide)
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- Benzamide, N-(4-fluoro-2-benzothiazolyl)-2-methyl-
- SR-01000015897-1
- N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide
- F1813-1222
- SR-01000015897
- AKOS005197257
- 868368-75-6
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- Inchi: 1S/C15H11FN2OS/c1-9-5-2-3-6-10(9)14(19)18-15-17-13-11(16)7-4-8-12(13)20-15/h2-8H,1H3,(H,17,18,19)
- InChI Key: YUISSDMBIDHCHA-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)C1=CC=CC=C1C
Computed Properties
- Exact Mass: 286.05761231g/mol
- Monoisotopic Mass: 286.05761231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.392±0.06 g/cm3(Predicted)
- pka: 8.73±0.70(Predicted)
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1813-1222-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-5μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-10μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1813-1222-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
868368-75-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Comprehensive Overview of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS No. 868368-75-6)
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide, with the CAS number 868368-75-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a fluoro substituent and a methylbenzamide moiety enhances its potential applications in drug discovery and material science. Researchers are particularly interested in its structure-activity relationship (SAR), which is crucial for designing novel therapeutic agents.
In recent years, the demand for fluorinated benzothiazole derivatives has surged due to their unique physicochemical properties. The 4-fluoro-1,3-benzothiazol-2-yl group in this compound contributes to its stability and bioavailability, making it a promising candidate for targeted drug delivery systems. Additionally, the 2-methylbenzamide fragment offers versatility in molecular interactions, which is essential for binding to specific biological targets. These features align with current trends in precision medicine and personalized therapeutics, where tailored compounds are developed to address individual patient needs.
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in green chemistry, researchers are also exploring eco-friendly synthetic routes to minimize environmental impact. This aligns with the broader industry shift toward sustainable chemical production, a topic frequently searched by professionals and academics alike.
From a pharmacological perspective, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide exhibits potential as a kinase inhibitor, a class of compounds widely studied for their role in treating chronic diseases. Its mechanism of action is hypothesized to involve interference with cell signaling pathways, which are often dysregulated in conditions like cancer and inflammatory disorders. This has led to increased inquiries about its therapeutic efficacy and toxicity profile in online forums and scientific databases.
Beyond pharmaceuticals, this compound is also being investigated for its applications in agrochemicals. The fluoro-benzothiazole core is known to enhance the bioactivity of pesticides and herbicides, addressing the global need for crop protection solutions. With the rise of climate-smart agriculture, there is a growing demand for compounds that can improve yield while reducing environmental harm. This dual utility makes N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide a subject of interdisciplinary research.
In summary, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS No. 868368-75-6) represents a versatile and high-value compound with broad applications in life sciences and material innovation. Its unique structural features and functional groups make it a focal point for ongoing research, particularly in areas like drug development and sustainable agriculture. As scientific advancements continue, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern science.
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